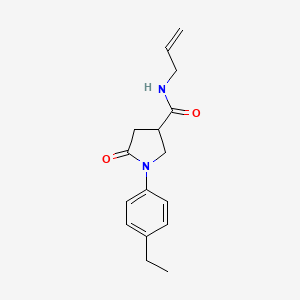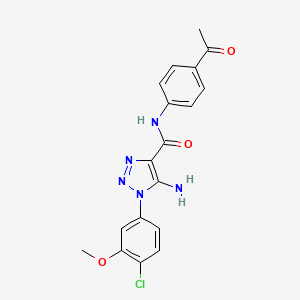
N-allyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-allyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" is a chemical compound likely of interest due to its structural features which suggest potential in various chemical and pharmacological research areas. While direct studies on this compound are scarce, analogous compounds have been synthesized and analyzed, providing insights into their potential chemical behavior and applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions, such as those between malonamide derivatives, aldehydes, and malononitrile in aqueous conditions using bases like triethylamine at room temperature. These reactions typically yield cyano and amino substituted pyrrolidine derivatives, characterized by techniques like FT-IR, NMR, and X-ray diffraction (R. Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray diffraction, revealing details about their crystalline structure, molecular conformation, and intermolecular interactions. These analyses can show the planarity of specific groups and the angles between molecular planes, contributing to understanding the compound's three-dimensional structure and reactivity (Surajit Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds like "N-allyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" can participate in various chemical reactions, including those that involve the functional groups present in their structure, such as the pyrrolidine ring or the carboxamide moiety. These reactions can significantly affect their physical and chemical properties, making them subjects of interest for developing new chemical entities with desirable features.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. These properties are determined through experimental studies, often involving the synthesis and purification of the compounds, followed by characterization using techniques like DSC, TGA, and single-crystal X-ray diffraction.
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives are influenced by their functional groups, leading to varied reactivity patterns. Studies on similar compounds focus on their potential interactions with biological molecules, non-linear optical (NLO) properties, and molecular docking analyses to explore their binding modes and inhibition potentials against specific targets (Zhixu Zhou et al., 2021).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-9-17-16(20)13-10-15(19)18(11-13)14-7-5-12(4-2)6-8-14/h3,5-8,13H,1,4,9-11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHBJHZZQZIEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)


![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)
![17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5148040.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5148048.png)
![4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5148051.png)
![ethyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5148055.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5148059.png)
![5-{[(2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148065.png)
![N,N-diethyl-3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5148089.png)
![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148103.png)